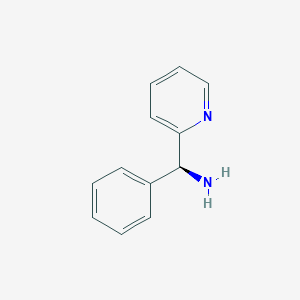

(S)-phenyl(pyridin-2-yl)methanamine

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C12H12N2 |

|---|---|

Poids moléculaire |

184.24 g/mol |

Nom IUPAC |

(S)-phenyl(pyridin-2-yl)methanamine |

InChI |

InChI=1S/C12H12N2/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-9,12H,13H2/t12-/m0/s1 |

Clé InChI |

BAEZXIOBOOEPOS-LBPRGKRZSA-N |

SMILES isomérique |

C1=CC=C(C=C1)[C@@H](C2=CC=CC=N2)N |

SMILES canonique |

C1=CC=C(C=C1)C(C2=CC=CC=N2)N |

Origine du produit |

United States |

Foundational & Exploratory

(S)-Phenyl(pyridin-2-yl)methanamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Phenyl(pyridin-2-yl)methanamine, a chiral amine of significant interest in medicinal chemistry and organic synthesis, serves as a versatile building block for the development of novel therapeutic agents. Its unique structural motif, featuring a stereogenic center connecting a phenyl and a pyridyl group, makes it a valuable scaffold for designing molecules with specific biological activities. This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential biological relevance of (S)-phenyl(pyridin-2-yl)methanamine, intended to support researchers and professionals in the field of drug discovery and development.

Chemical and Physical Properties

(S)-Phenyl(pyridin-2-yl)methanamine is a chiral compound with the Chemical Abstracts Service (CAS) registry number 39930-11-5 . A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 39930-11-5 | [Internal Database] |

| Molecular Formula | C₁₂H₁₂N₂ | [Internal Database] |

| Molecular Weight | 184.24 g/mol | [Internal Database] |

| Appearance | Not explicitly stated; likely a liquid or low-melting solid | [Internal Database] |

| Storage Conditions | Store in a cool, dark, and dry place. Inert atmosphere recommended. | [Internal Database] |

Synthesis and Experimental Protocols

The enantioselective synthesis of (S)-phenyl(pyridin-2-yl)methanamine can be achieved through various strategies, primarily involving the asymmetric reduction of the corresponding ketone precursor, phenyl(pyridin-2-yl)methanone, or the resolution of the racemic amine.

Asymmetric Reduction of Phenyl(pyridin-2-yl)methanone

A highly efficient method for obtaining the direct precursor, (S)-phenyl(pyridin-2-yl)methanol, involves biocatalytic asymmetric reduction. This alcohol can then be converted to the desired amine.

Experimental Protocol: Biocatalytic Reduction of Phenyl(pyridin-2-yl)methanone [1]

-

Cultivation of Biocatalyst: Lactobacillus paracasei BD101 is cultivated in a suitable medium (e.g., MRS broth) under optimal growth conditions.

-

Bioreduction: Whole cells of L. paracasei BD101 are harvested and suspended in a buffer solution (e.g., phosphate buffer, pH 7.0) containing glucose as a co-substrate. Phenyl(pyridin-2-yl)methanone, dissolved in a minimal amount of a water-miscible organic solvent (e.g., ethanol), is added to the cell suspension.

-

Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30-37 °C) with gentle agitation. The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude (S)-phenyl(pyridin-2-yl)methanol can be purified by column chromatography on silica gel.

Subsequent Conversion to Amine: The obtained (S)-alcohol can be converted to the (S)-amine via standard synthetic procedures, such as activation of the hydroxyl group (e.g., tosylation or mesylation) followed by nucleophilic substitution with an amine source (e.g., ammonia or a protected amine equivalent).

Chiral Resolution of Racemic Phenyl(pyridin-2-yl)methanamine

An alternative approach is the synthesis of the racemic amine followed by chiral resolution.

Experimental Protocol: Classical Resolution with a Chiral Acid

-

Salt Formation: A solution of racemic phenyl(pyridin-2-yl)methanamine in a suitable solvent (e.g., ethanol or methanol) is treated with a half-molar equivalent of a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid.

-

Fractional Crystallization: The mixture is allowed to stand, often with cooling, to induce the crystallization of one of the diastereomeric salts. The less soluble diastereomeric salt will precipitate out of the solution.

-

Isolation and Liberation of the Free Amine: The crystalline salt is collected by filtration and washed with a small amount of cold solvent. The process of recrystallization may be repeated to enhance the diastereomeric purity. The resolved salt is then treated with a base (e.g., NaOH or NaHCO₃) to liberate the free (S)-phenyl(pyridin-2-yl)methanamine, which is subsequently extracted with an organic solvent.

-

Analysis of Enantiomeric Purity: The enantiomeric excess (ee) of the resolved amine is determined using chiral HPLC or by NMR spectroscopy using a chiral solvating agent.

Potential Biological Activities and Signaling Pathways

While specific signaling pathways directly modulated by (S)-phenyl(pyridin-2-yl)methanamine have not been extensively reported, the broader class of phenyl-pyridine and related derivatives has shown significant biological activities. This suggests that (S)-phenyl(pyridin-2-yl)methanamine could be a valuable lead compound for targeting various cellular pathways.

Derivatives of phenyl(pyridin-2-yl)methanamine have been investigated for their potential as:

-

Inhibitors of Bloom Helicase (BLM): Some 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives have been identified as potent inhibitors of Bloom Helicase, a key enzyme in DNA replication and repair.[2] Inhibition of BLM is a potential therapeutic strategy for certain cancers.

-

A₃ Adenosine Receptor Antagonists: Certain 6-phenyl-4-phenylethynyl-1,4-dihydropyridine derivatives, which share structural similarities, have been developed as selective A₃ adenosine receptor antagonists.[3] These receptors are implicated in inflammatory processes and cancer.

-

Nek2 Inhibitors: Novel imidazo[1,2-a]pyridine derivatives have been designed and synthesized as inhibitors of Nek2, a kinase involved in cell cycle regulation.[4] Overexpression of Nek2 is associated with various cancers.

Based on these findings, it is plausible that (S)-phenyl(pyridin-2-yl)methanamine could serve as a scaffold for developing inhibitors that target signaling pathways associated with DNA repair, purinergic signaling, or cell cycle control.

Postulated Drug Discovery Workflow

Caption: Postulated workflow for drug discovery starting from (S)-phenyl(pyridin-2-yl)methanamine.

Potential Signaling Pathway Involvement

Given the activity of its derivatives as kinase inhibitors, one can hypothesize that compounds derived from this scaffold could interfere with phosphorylation cascades crucial for cell proliferation and survival.

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.

Conclusion

(S)-Phenyl(pyridin-2-yl)methanamine is a chiral building block with considerable potential in the field of drug discovery. Its synthesis can be accomplished through established methods of asymmetric synthesis or chiral resolution. While its direct biological targets are yet to be fully elucidated, the demonstrated activity of its derivatives against key cellular targets such as kinases and helicases underscores its importance as a privileged scaffold. This technical guide provides a foundational resource for researchers to further explore the synthetic utility and therapeutic potential of this versatile molecule. Further investigation into its biological activity is warranted and could lead to the development of novel therapeutic agents for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral resolution and stereospecificity of 6-phenyl-4-phenylethynyl- 1,4-dihydropyridines as selective A(3) adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Characterization of (S)-phenyl(pyridin-2-yl)methanamine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of a robust method for the asymmetric synthesis of (S)-phenyl(pyridin-2-yl)methanamine. The synthesis leverages a well-established diastereoselective reduction of a chiral N-sulfinylimine intermediate. Detailed experimental protocols for the synthesis and purification are provided. Furthermore, this guide includes a summary of the characterization data, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, essential for the verification of the final product's identity and purity. Methodologies for determining enantiomeric purity via chiral High-Performance Liquid Chromatography (HPLC) are also discussed.

Introduction

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and fine chemicals. Specifically, molecules incorporating a pyridine ring and a chiral benzylic amine center, such as (S)-phenyl(pyridin-2-yl)methanamine, are valuable building blocks in medicinal chemistry. The precise control of stereochemistry is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

This guide details a reliable and scalable synthetic route to obtain the (S)-enantiomer of phenyl(pyridin-2-yl)methanamine with high optical purity. The strategy involves the condensation of a prochiral ketone with a chiral sulfinamide auxiliary, followed by diastereoselective reduction and subsequent removal of the auxiliary.

Synthetic Strategy

The chosen synthetic pathway is a three-step process designed for high stereocontrol and good overall yields.

-

Imine Formation: Condensation of the starting ketone, 2-benzoylpyridine, with enantiopure (S)-p-toluenesulfinamide. This reaction forms a chiral N-sulfinylimine. The sulfinyl group directs the subsequent reduction.

-

Diastereoselective Reduction: The C=N bond of the sulfinylimine is reduced using a hydride reagent. The steric hindrance and electronic properties of the sulfinyl group guide the hydride to attack from a specific face, leading to the formation of one diastereomer in excess.

-

Auxiliary Cleavage: The chiral p-toluenesulfinyl auxiliary is removed under acidic conditions to yield the desired primary amine, (S)-phenyl(pyridin-2-yl)methanamine, typically as its hydrochloride salt.

The overall synthetic scheme is visualized below.

Experimental Protocols

Materials and Instrumentation

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by Thin-Layer Chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (200-300 mesh). NMR spectra should be recorded on a 400 MHz or 500 MHz spectrometer. IR spectra should be recorded on an FT-IR spectrometer.

Step 1: Synthesis of (S,E)-N-(phenyl(pyridin-2-yl)methylene)-4-methylbenzenesulfinamide

-

To a round-bottom flask charged with a magnetic stir bar, add 2-benzoylpyridine (1.0 eq) and (S)-(+)-p-toluenesulfinamide (1.0 eq).

-

Add anhydrous tetrahydrofuran (THF) to dissolve the solids.

-

Add titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq) dropwise to the solution.

-

Heat the reaction mixture to 70°C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench by the dropwise addition of saturated aqueous sodium bicarbonate solution.

-

Filter the resulting suspension through a pad of celite, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the title compound as a solid.

Step 2: Diastereoselective Reduction to (S)-N-((S)-phenyl(pyridin-2-yl)methyl)-4-methylbenzenesulfinamide

-

Dissolve the N-sulfinylimine from Step 1 in anhydrous THF in a flame-dried, argon-purged flask.

-

Cool the solution to -48°C in a dry ice/acetone bath.

-

Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution.

-

Allow the reaction to stir at -48°C for 3-6 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of methanol, followed by saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify by flash chromatography if necessary.

Step 3: Synthesis of (S)-phenyl(pyridin-2-yl)methanamine

-

Dissolve the sulfinamide from Step 2 in methanol.

-

Add a solution of hydrochloric acid in methanol (e.g., 2 M HCl in MeOH, 3.0 eq) and stir the mixture at room temperature for 1-2 hours.

-

Monitor the cleavage of the sulfinyl group by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.

-

To obtain the free amine, dissolve the salt in water and basify to pH > 10 with 2 M aqueous NaOH.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-phenyl(pyridin-2-yl)methanamine.

Characterization Data

The identity and purity of the synthesized compound should be confirmed by a combination of spectroscopic methods.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂ |

| Molecular Weight | 184.24 g/mol |

| Appearance | Liquid or semi-solid |

NMR Spectroscopy Data

The following tables summarize the expected ¹H and ¹³C NMR spectral data for the final product in CDCl₃.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.55 | d | 1H | Py-H6 |

| ~7.65 | td | 1H | Py-H4 |

| ~7.25-7.40 | m | 5H | Phenyl-H |

| ~7.15 | ddd | 1H | Py-H5 |

| ~7.10 | d | 1H | Py-H3 |

| ~5.10 | s | 1H | CH-NH₂ |

| ~2.50 | br s | 2H | NH₂ |

Table 2: ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~162.0 | Py-C2 |

| ~149.0 | Py-C6 |

| ~144.0 | Phenyl-C1 (ipso) |

| ~136.5 | Py-C4 |

| ~128.5 | Phenyl-C3/C5 |

| ~127.5 | Phenyl-C4 |

| ~127.0 | Phenyl-C2/C6 |

| ~122.0 | Py-C5 |

| ~121.5 | Py-C3 |

| ~60.0 | CH-NH₂ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium, Broad | N-H stretch (amine) |

| 3030-3060 | Medium | Aromatic C-H stretch |

| 1590, 1560, 1470 | Strong | C=C and C=N ring stretching (pyridine) |

| 1450 | Strong | C=C stretching (phenyl) |

| 750 | Strong | C-H out-of-plane bend (ortho-disubstituted pyridine) |

| 700 | Strong | C-H out-of-plane bend (monosubstituted phenyl) |

Enantiomeric Purity Analysis

The enantiomeric excess (e.e.) of the final product should be determined by chiral HPLC.

Protocol Outline:

-

Column: A suitable chiral stationary phase, such as one based on amylose or cellulose derivatives (e.g., Chiralpak® series).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol) with a small amount of an amine modifier (e.g., diethylamine) is typically effective.

-

Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

-

Procedure: Inject a solution of the racemic amine to determine the retention times of both enantiomers. Subsequently, inject a solution of the synthesized (S)-amine under the same conditions to determine the peak areas for each enantiomer and calculate the e.e.

Experimental Workflow Visualization

The logical flow from reaction setup to final product analysis is a critical component of reproducible research.

Conclusion

This technical guide outlines a reliable and stereocontrolled method for the synthesis of (S)-phenyl(pyridin-2-yl)methanamine. The use of a chiral sulfinamide auxiliary provides an effective means of inducing asymmetry in the reduction of the intermediate imine. The provided protocols for synthesis, purification, and characterization serve as a comprehensive resource for researchers requiring access to this valuable chiral building block. Adherence to these methods should allow for the consistent production of the target compound with high chemical and optical purity.

Spectroscopic Analysis of Chiral Amines: A Technical Guide to (S)-phenyl(pyridin-2-yl)methanamine and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of chiral amines, with a specific focus on (S)-phenyl(pyridin-2-yl)methanamine. Due to the limited availability of published spectroscopic data for this specific enantiomer, this document presents representative data from a closely related analogue, phenyl(pyridin-2-yl)methanol, to illustrate the analytical principles and expected spectral features. The methodologies described herein are standard for the analysis of small organic molecules and are directly applicable to the titular compound.

Introduction

(S)-phenyl(pyridin-2-yl)methanamine is a chiral amine with potential applications in medicinal chemistry and catalysis. Its structure, comprising a pyridine ring, a phenyl group, and a stereocenter, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its identity, assessing its purity, and studying its interactions in various chemical and biological systems. This guide details the standard spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Experimental Protocols

The following sections outline the typical experimental procedures for acquiring NMR, IR, and MS data for a small organic molecule like (S)-phenyl(pyridin-2-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Sample Preparation:

-

Approximately 5-10 mg of the solid sample is weighed and dissolved in 0.7-1.0 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃).[1]

-

The solution is transferred to a standard 8-inch NMR tube, ensuring the final volume fills the tube to a depth of about 4.5 cm.[1]

-

The sample solution should be clear and homogeneous. If any solid particles are present, the solution is filtered or the clear supernatant is carefully pipetted into the NMR tube.[1]

Data Acquisition:

-

¹H NMR: The spectrum is acquired on a 400 MHz or 500 MHz NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

-

¹³C NMR: The spectrum is typically acquired on the same instrument at a frequency of 100 MHz or 125 MHz. Chemical shifts are referenced to the residual solvent peak (e.g., 77.16 ppm for CDCl₃).[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation (Thin Solid Film Method):

-

A small amount of the solid sample (approximately 50 mg) is dissolved in a volatile solvent like methylene chloride or acetone.[3]

-

A drop of this solution is placed onto a salt plate (e.g., NaCl or KBr).[3]

-

The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[3]

-

The salt plate is then placed in the sample holder of the FT-IR spectrometer.

Data Acquisition:

-

The spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

-

The data is processed using Fourier transform to obtain the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Sample Preparation:

-

The sample is dissolved in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[4]

-

This stock solution is then further diluted to a final concentration of around 10-100 µg/mL.[4]

-

Any particulate matter should be removed by filtration to prevent clogging of the instrument.[4]

Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the ion source of the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam.[5]

-

This causes the molecule to ionize and fragment.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a magnetic field.[5]

-

A detector measures the abundance of each ion, generating a mass spectrum.

Spectroscopic Data Presentation

NMR Spectroscopy Data of Phenyl(pyridin-2-yl)methanol

| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| 8.57 (d, J = 5.0 Hz, 1H) | 160.8 |

| 7.62 (t, J = 7.5 Hz, 1H) | 147.8 |

| 7.38 (d, J = 7.0 Hz, 2H) | 143.2 |

| 7.34 (t, J = 7.0 Hz, 2H) | 136.8 |

| 7.28 (m, 1H) | 128.6 |

| 7.17 (d, J = 8.0 Hz, 1H) | 127.8 |

| 5.78 (s, 1H) | 127.1 |

| 5.29 (br s, 1H) | 122.4 |

| 121.4 | |

| 74.9 |

Data is for Phenyl(pyridin-2-yl)methanol and is illustrative.[2][6]

IR and MS Data of Phenyl(pyridin-2-yl)methanol

| Infrared (IR) Spectroscopy | Mass Spectrometry (MS) |

| Wavenumber (cm⁻¹) | m/z |

| 3300-3500 (O-H stretch, broad) | 185 (M⁺) |

| 3000-3100 (Aromatic C-H stretch) | 108 |

| 1600, 1480 (C=C stretch, aromatic) |

Data is for Phenyl(pyridin-2-yl)methanol and is illustrative.[7]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

- 1. chem.latech.edu [chem.latech.edu]

- 2. rsc.org [rsc.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. Phenyl(pyridin-2-yl)methanol | C12H11NO | CID 315585 - PubChem [pubchem.ncbi.nlm.nih.gov]

Crystal Structure of (S)-phenyl(pyridin-2-yl)methanamine Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral metal complexes are at the forefront of coordination chemistry and materials science, with profound implications for catalysis, materials science, and pharmaceutical development. Among these, complexes featuring chiral pyridine-based ligands have garnered significant attention due to their versatile coordination modes and potential for inducing stereoselectivity in chemical reactions. This technical guide focuses on the structural elucidation of metal complexes incorporating the chiral ligand (S)-phenyl(pyridin-2-yl)methanamine. While crystallographic data for complexes of this specific ligand are not publicly available, this guide presents a comprehensive analysis of a closely related zinc(II) complex, providing valuable insights into the anticipated structural features and coordination chemistry. Furthermore, this document outlines detailed experimental protocols for the synthesis and crystallization of such complexes and proposes a potential signaling pathway for their biological activity based on studies of similar pyridine-containing metal complexes.

Crystal Structure Analysis

To date, a definitive crystal structure for a metal complex of (S)-phenyl(pyridin-2-yl)methanamine has not been reported in open literature. However, the crystal structure of a zinc(II) thiocyanate complex with the closely related chiral ligand, (S)-1-phenyl-N,N-bis-[(pyridin-2-yl)meth-yl]ethanamine (S-ppme), provides critical insights into the potential coordination environment.

The complex, [Zn(NCS)₂(C₂₀H₂₁N₃)], was characterized using synchrotron single-crystal diffraction. The central Zn(II) ion exhibits a distorted square-pyramidal coordination geometry.[1] Three nitrogen atoms from the chiral S-ppme ligand and one nitrogen atom from a thiocyanate anion occupy the equatorial plane. The apical position is filled by the nitrogen atom of a second thiocyanate anion.[1]

Quantitative Crystallographic Data

The following table summarizes the key crystallographic and structural parameters for the [Zn(NCS)₂(S-ppme)] complex.[1] This data serves as a valuable reference point for researchers working on the synthesis and characterization of new complexes with (S)-phenyl(pyridin-2-yl)methanamine and its derivatives.

| Parameter | Value |

| Chemical Formula | C₂₂H₂₁N₅S₂Zn |

| Formula Weight | 501.01 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.7839 (2) |

| b (Å) | 15.0118 (4) |

| c (Å) | 9.0284 (3) |

| α (°) | 90 |

| β (°) | 113.858 (1) |

| γ (°) | 90 |

| Volume (ų) | 1086.19 (5) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.531 |

| Absorption Coefficient (mm⁻¹) | 1.48 |

| F(000) | 516 |

| Selected Bond Lengths (Å) | |

| Zn—N(S-ppme) (avg) | 2.183 (2) |

| Zn—N(NCS) (avg) | 1.986 (2) |

| Selected Bond Angles (°) | |

| N—Zn—N (in equatorial plane) | Ranges from 78.91 (7) to 142.10 (7) |

| N(apical)—Zn—N(equatorial) | Ranges from 95.39 (7) to 109.11 (7) |

| Intermolecular Interactions | |

| C—H···S Hydrogen Bonds | Present |

| π-π Stacking Distance (Å) | 3.482 (1) |

Experimental Protocols

The synthesis and crystallization of chiral metal complexes require meticulous attention to detail to ensure the formation of high-quality single crystals suitable for X-ray diffraction. The following protocols are proposed based on established methods for the synthesis of related pyridine-based metal complexes.

Synthesis of a Generic (S)-phenyl(pyridin-2-yl)methanamine Metal(II) Complex

This protocol describes a general procedure for the synthesis of a metal(II) complex, which can be adapted for various divalent metal salts like CuCl₂, Zn(NO₃)₂, or Ni(OAc)₂.

Methodology:

-

Ligand Solution: Dissolve one equivalent of (S)-phenyl(pyridin-2-yl)methanamine in anhydrous methanol.

-

Metal Salt Solution: In a separate flask, dissolve one equivalent of the chosen metal(II) salt in anhydrous methanol.

-

Reaction: Slowly add the metal salt solution to the stirring ligand solution at room temperature.

-

Reflux: Heat the resulting mixture to reflux for 2-4 hours. The formation of a precipitate may be observed.

-

Isolation: Allow the reaction mixture to cool to room temperature. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with small portions of cold methanol and then with diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the final product under vacuum.

Crystallization Protocol

The growth of single crystals suitable for X-ray crystallography is often the most challenging step. The following methods are commonly employed for the crystallization of organometallic complexes.

Methodologies:

-

Slow Evaporation: Dissolve the complex in a suitable solvent (e.g., dichloromethane, DMF) to form a nearly saturated solution. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: Dissolve the complex in a small amount of a solvent in which it is soluble (e.g., methanol). Place this vial inside a larger sealed container that contains a small amount of an "anti-solvent" in which the complex is insoluble (e.g., diethyl ether). The vapor of the anti-solvent will slowly diffuse into the solution of the complex, reducing its solubility and promoting crystal growth.

-

Cooling: Prepare a saturated solution of the complex in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

Proposed Signaling Pathway for Biological Activity

While the biological activity of (S)-phenyl(pyridin-2-yl)methanamine complexes has not been specifically reported, studies on related metal complexes containing pyridine and terpyridine ligands suggest potential anticancer properties.[2][3] These complexes are often shown to induce cell death in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of apoptotic and other cell death pathways.[2]

Based on this, a hypothetical signaling pathway for the biological activity of (S)-phenyl(pyridin-2-yl)methanamine metal complexes can be proposed. This pathway provides a framework for future research into the pharmacological potential of these compounds.

Pathway Description:

-

Cellular Uptake: The metal complex is internalized by cancer cells.

-

ROS Generation: The complex induces the production of reactive oxygen species (ROS), leading to a state of oxidative stress within the cell.

-

Signaling Cascade Activation/Inhibition: The elevated ROS levels can modulate key cellular signaling pathways. This may include the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway and the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, both of which are critical regulators of cell survival and proliferation.

-

Induction of Cell Death: The alterations in these signaling pathways can trigger various forms of programmed cell death, including apoptosis and autophagy, as well as lead to cell cycle arrest, collectively inhibiting cancer cell growth.

Conclusion

This technical guide provides a comprehensive overview of the current state of knowledge regarding the crystal structure of (S)-phenyl(pyridin-2-yl)methanamine complexes. While a definitive structure of a complex with this exact ligand is yet to be determined, the analysis of a closely related zinc complex offers a robust predictive model for its coordination chemistry. The provided experimental protocols for synthesis and crystallization serve as a practical starting point for researchers in the field. Furthermore, the proposed signaling pathway for biological activity opens new avenues for investigation into the potential therapeutic applications of these chiral metal complexes. Further research is warranted to isolate and characterize complexes of (S)-phenyl(pyridin-2-yl)methanamine and to validate the proposed mechanisms of action, which could lead to the development of novel catalysts and therapeutic agents.

References

- 1. Crystal structure of {(S)-1-phenyl- N, N-bis-[(pyridin-2-yl)meth-yl]ethanamine-κ3N, N', N''}bis-(thio-cyanato-κ N)zinc from synchrotron data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imbalance of redox homeostasis and altered cellular signaling induced by the metal complexes of terpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The cell death pathway induced by metal halide complexes of pyridine and derivative ligands in hepatocellular carcinoma cells - necrosis or apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolution of Asymmetric Catalysis: A Technical Guide to the Discovery and History of Chiral Pyridine-Containing Ligands

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds has been a cornerstone of modern chemistry, with profound implications for the pharmaceutical, agrochemical, and fine chemical industries. At the heart of this endeavor lies the development of effective chiral catalysts, among which those bearing pyridine-containing ligands have emerged as a versatile and powerful class. This technical guide provides an in-depth exploration of the discovery, history, and application of these remarkable ligands, offering a comprehensive resource for researchers and professionals in the field.

A Historical Perspective: The Dawn of Chiral Pyridine Ligands

The story of chiral pyridine-containing ligands is one of continuous innovation, marked by the development of distinct families of ligands that have each left an indelible mark on the field of asymmetric catalysis. While pyridine itself has long been a staple coordinating element in transition metal chemistry, the introduction of chirality into the ligand framework unlocked a new realm of possibilities for controlling the stereochemical outcome of reactions.

The development of these ligands can be broadly categorized into three major classes: Pyridine-Oxazoline (PyBox) ligands, Bipyridine ligands, and Aminophosphine ligands. Each class possesses unique structural features and has been instrumental in the advancement of a wide array of asymmetric transformations.

The Advent of Pyridine-Oxazoline (PyBox) Ligands

The introduction of Pyridine-bis(oxazoline), or PyBox, ligands by Hisao Nishiyama in 1989 marked a significant milestone in asymmetric catalysis.[1] These C2-symmetric, tridentate "pincer-type" ligands, featuring a central pyridine ring flanked by two chiral oxazoline moieties, offered a rigid and well-defined chiral environment around the metal center.[1] This rigidity is crucial for effective stereochemical communication between the catalyst and the substrate. The first application of these ligands was in the rhodium-catalyzed asymmetric hydrosilylation of ketones, where they demonstrated remarkably high enantioselectivities.

The modular nature of PyBox synthesis, allowing for the variation of the substituents on the oxazoline ring, has led to the development of a large family of these ligands with tunable steric and electronic properties. This tunability has been key to their successful application in a diverse range of reactions.

The Rise of Chiral Bipyridine Ligands

Chiral 2,2'-bipyridine ligands represent another cornerstone in the history of chiral pyridine-containing ligands. The C2-symmetry in many of these ligands simplifies the analysis of the catalytic cycle and often leads to high enantioselectivities.[2][3] The synthesis of these ligands has been a subject of intense research, with methods ranging from the de novo construction of the pyridine nucleus to the coupling of pre-existing chiral pyridine units.[2][4]

The development of chiral bipyridines has been driven by the need for ligands that can effectively control the stereochemistry in a variety of metal-catalyzed reactions, including copper-catalyzed cyclopropanation and palladium-catalyzed allylic alkylation.[3][5] The introduction of steric bulk and specific chiral elements into the bipyridine backbone has been a key strategy in optimizing their performance.

The Emergence of Chiral Pyridine-Aminophosphine Ligands

Chiral aminophosphine ligands containing a pyridine unit have emerged as a highly effective class of P,N-ligands for asymmetric catalysis. The combination of a soft phosphine donor and a hard nitrogen donor allows for fine-tuning of the electronic properties of the metal center. The development of these ligands has been particularly impactful in the field of asymmetric hydrogenation.[6][7]

Iridium complexes of chiral spiro aminophosphine ligands, for instance, have been shown to be highly efficient catalysts for the asymmetric hydrogenation of ketones and other unsaturated compounds, achieving high turnover numbers and excellent enantioselectivities.[7][8] The modular synthesis of these ligands, often starting from readily available chiral amino alcohols or diamines, has contributed to their widespread adoption.[9]

Quantitative Analysis of Ligand Performance

The efficacy of a chiral ligand is ultimately judged by its performance in a given catalytic reaction. The following tables summarize the quantitative data for various chiral pyridine-containing ligands in key asymmetric transformations, providing a comparative overview of their enantioselectivity and efficiency.

| Ligand Type | Ligand | Reaction | Substrate | Yield (%) | ee (%) | Reference |

| PyBox | (S)-i-Pr-PyBox | Hydrosilylation | Acetophenone | 95 | 93 | [1] |

| PyBox | (R,R)-Ph-PyBox | Negishi Coupling | Allylic chloride | - | 95 | [10] |

| PyBox | 1-Naphthylmethyl-PyBox | Nitro-Michael Addition | (E)-2-Azachalcone | 85 | 87 | [11] |

| Bipyridine | C2-symmetric diol | Cyclopropanation | Styrene | 94 | 99 | [2] |

| Bipyridine | C2-symmetric i-Pr | Cyclopropanation | Styrene | - | 44 | [3] |

| Bipyridine | 3,3'-dimethyl-diol | Thia-Michael Reaction | - | - | 84 | [12] |

| Aminophosphine | Spiro Aminophosphine (Ir complex) | Hydrogenation | Alkyl aryl ketone | - | 97 | [8] |

| Aminophosphine | Pyridine-aminophosphine (Ir complex) | Hydrogenation | Benzodiazepine | 99 | 99 | [6] |

| Aminophosphine | Tridentate Spiro Aminophosphine (Ir complex) | Hydrogenation | β-Aryl β-ketoester | >99 | >99 | [13] |

Table 1: Performance of Chiral Pyridine-Containing Ligands in Asymmetric Catalysis

Experimental Protocols: Synthesis of Key Ligands

The ability to synthesize chiral ligands efficiently and in high enantiomeric purity is crucial for their application in asymmetric catalysis. This section provides detailed experimental protocols for the synthesis of representative chiral pyridine-containing ligands.

Synthesis of a C2-Symmetric Pyridine-bis(oxazoline) (PyBox) Ligand

This protocol is based on the general method for the synthesis of PyBox ligands.[10][14]

Materials:

-

2,6-Pyridinedicarbonitrile

-

(S)-2-Amino-3-methyl-1-butanol

-

Anhydrous Zinc Chloride (ZnCl2)

-

Anhydrous Toluene

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried flask under an argon atmosphere, add 2,6-pyridinedicarbonitrile (1.0 eq) and anhydrous toluene.

-

Add anhydrous zinc chloride (0.1 eq) to the suspension.

-

Add a solution of (S)-2-amino-3-methyl-1-butanol (2.2 eq) in anhydrous toluene dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired (S)-i-Pr-PyBox ligand.

Characterization: The structure and purity of the synthesized ligand should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess can be determined by chiral HPLC analysis.

Synthesis of a C2-Symmetric 2,2'-Bipyridine Ligand

This protocol describes a general approach for the synthesis of C2-symmetric bipyridines via a nickel-mediated coupling reaction.[2]

Materials:

-

Chiral 2-chloropyridine derivative

-

Nickel(0) complex (e.g., Ni(COD)₂)

-

Triphenylphosphine (PPh₃)

-

Anhydrous DMF

-

Saturated aqueous solution of EDTA

-

Dichloromethane

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral 2-chloropyridine derivative (1.0 eq) in anhydrous DMF.

-

Add the nickel(0) complex (0.5 eq) and triphenylphosphine (1.0 eq) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into a saturated aqueous solution of EDTA and stir for 1 hour.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the C2-symmetric 2,2'-bipyridine ligand.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and its optical rotation measured. Chiral HPLC can be used to determine the enantiomeric excess.

Visualizing the Logic: Ligand Evolution and Catalytic Cycles

The development of chiral pyridine-containing ligands has been a process of rational design and evolution. Similarly, understanding the mechanism of the catalytic cycles they participate in is crucial for optimizing their performance. The following diagrams, generated using the DOT language, illustrate these concepts.

References

- 1. blog.strem.com [blog.strem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and evaluation of new chiral nonracemic C2-symmetric and unsymmetric 2,2'-bipyridyl ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of New Chiral 2,2-Bipyridyl-Type Ligands [clentchem.com]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Enantioselective synthesis of tunable chiral pyridine-aminophosphine ligands and their applications in asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Highly Efficient Asymmetric Hydrogenation Catalyzed by Iridium Complexes with Tridentate Chiral Spiro Aminophosphine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chiral iridium spiro aminophosphine complexes: asymmetric hydrogenation of simple ketones, structure, and plausible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Efficient stereoselective synthesis of chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand and applications in FeII-catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Stability and Storage of (S)-phenyl(pyridin-2-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (S)-phenyl(pyridin-2-yl)methanamine. The information is curated for professionals in research and drug development who utilize this chiral amine in their work. This document outlines known storage parameters, potential degradation pathways based on its chemical structure, and detailed experimental protocols for stability assessment.

Overview of (S)-phenyl(pyridin-2-yl)methanamine Stability

(S)-phenyl(pyridin-2-yl)methanamine is a chiral amine containing both a benzylamine and a 2-aminomethylpyridine moiety. The stability of this compound is influenced by the reactivity of these functional groups. The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation, and the benzylic position can also be a site for chemical reactions. Proper storage and handling are therefore crucial to maintain its chemical integrity and enantiomeric purity.

Recommended Storage Conditions

Based on information from various chemical suppliers, the following storage conditions are recommended to ensure the long-term stability of (S)-phenyl(pyridin-2-yl)methanamine. Adherence to these conditions will minimize degradation and preserve the quality of the compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a freezer, under -20°C[1] | To minimize thermal degradation and slow down potential oxidative reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen)[1] | To prevent oxidation of the amine functional group. |

| Light | Keep in a dark place[1] | To prevent photodegradation. |

| Container | Keep container tightly closed | To prevent exposure to moisture and atmospheric oxygen. |

| Location | Store in a cool, well-ventilated area | General good laboratory practice for chemical storage. |

Predicted Stability Profile and Potential Degradation Pathways

| Stress Condition | Potential for Degradation | Likely Degradation Pathway(s) |

| Oxidative | High | Oxidation of the amine to form corresponding imines, oximes, or other oxidative degradation products. The benzylic carbon is also susceptible to oxidation. |

| Thermal | Moderate | Degradation is possible at elevated temperatures, though aminopyridines are generally thermally stable. The specific degradation profile would need experimental determination. |

| Photolytic | Moderate to High | Compounds with aromatic rings and amine groups can be susceptible to photodegradation upon exposure to UV or visible light. |

| Hydrolytic (Acidic/Basic) | Low to Moderate | Generally stable to hydrolysis, but extreme pH conditions could potentially promote side reactions or salt formation which might affect stability. |

Experimental Protocols for Stability Assessment

To rigorously determine the stability of (S)-phenyl(pyridin-2-yl)methanamine, a series of experiments including forced degradation studies and the development of a stability-indicating analytical method are required.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish degradation pathways. The following are representative protocols.

4.1.1. Hydrolytic Degradation

-

Preparation of Solutions: Prepare solutions of (S)-phenyl(pyridin-2-yl)methanamine (e.g., 1 mg/mL) in 0.1 N HCl (acidic), deionized water (neutral), and 0.1 N NaOH (basic).

-

Incubation: Store the solutions at a controlled elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Protect from light.

-

Sampling and Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration with the mobile phase. Analyze using a stability-indicating HPLC method.

4.1.2. Oxidative Degradation

-

Preparation of Solution: Prepare a solution of (S)-phenyl(pyridin-2-yl)methanamine (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.

-

Incubation: Store the solution at room temperature for a defined period, protected from light.

-

Sampling and Analysis: Monitor the reaction over time by withdrawing aliquots at regular intervals. Quench any remaining oxidizing agent if necessary and analyze by HPLC.

4.1.3. Thermal Degradation

-

Solid State: Place a known amount of the solid compound in a controlled temperature oven (e.g., 60°C, 80°C).

-

Solution State: Prepare a solution of the compound in a suitable solvent and store it at an elevated temperature.

-

Sampling and Analysis: At specified time points, remove samples, allow them to cool to room temperature, dissolve the solid sample in a suitable solvent or dilute the solution sample, and analyze by HPLC.

4.1.4. Photodegradation

-

Sample Preparation: Prepare solutions of the compound in a photochemically transparent solvent (e.g., acetonitrile) and expose them to a controlled light source that provides both UV and visible output (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Control: Prepare a parallel set of samples wrapped in aluminum foil to serve as dark controls.

-

Analysis: Analyze the samples at appropriate time intervals by HPLC.

Stability-Indicating Chiral HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.

-

Column Selection: A chiral stationary phase (CSP) is required to separate the (S)-enantiomer from its potential (R)-enantiomer and any degradation products. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often effective for this class of compounds.

-

Mobile Phase Optimization:

-

Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol) and a basic additive (e.g., diethylamine or ethanolamine) to improve peak shape.

-

Reversed-Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

-

Detection: UV detection at a wavelength where the analyte and potential degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry).

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the peak for (S)-phenyl(pyridin-2-yl)methanamine is resolved from all degradation product peaks generated during forced degradation studies.

Visualizations

The following diagrams illustrate key workflows in the stability assessment of (S)-phenyl(pyridin-2-yl)methanamine.

Caption: Logical workflow for a comprehensive stability assessment of a chiral amine.

Caption: Experimental workflow for conducting forced degradation studies.

Conclusion

The stability of (S)-phenyl(pyridin-2-yl)methanamine is critical for its reliable use in research and development. While specific degradation kinetics are not publicly documented, its chemical structure suggests susceptibility to oxidation and potential photodegradation. Strict adherence to the recommended storage conditions—namely, storage at -20°C under an inert atmosphere and protected from light—is paramount. For applications requiring a comprehensive understanding of its stability profile, conducting forced degradation studies in conjunction with a validated, stability-indicating chiral HPLC method is essential. The protocols and workflows provided in this guide offer a robust framework for researchers to assess and manage the stability of (S)-phenyl(pyridin-2-yl)methanamine.

References

A Technical Guide to (S)-phenyl(pyridin-2-yl)methanamine for Researchers and Drug Development Professionals

Introduction: (S)-phenyl(pyridin-2-yl)methanamine is a chiral chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a stereogenic center connecting a phenyl and a pyridyl moiety, makes it a valuable scaffold for creating diverse compound libraries. The pyridine ring is a common feature in numerous therapeutic agents, valued for its ability to influence solubility, bioavailability, and to form key interactions with biological targets. The precise three-dimensional arrangement of the (S)-enantiomer is crucial, as stereochemistry profoundly impacts a drug's interaction with chiral biological systems like enzymes and receptors, ultimately determining its pharmacological activity and safety profile.[1][2] This guide provides a comprehensive overview of the commercial availability, suppliers, and technical data for (S)-phenyl(pyridin-2-yl)methanamine, alongside relevant synthetic protocols for its preparation.

Physicochemical and Structural Information

The fundamental properties of phenyl(pyridin-2-yl)methanamine are summarized below. It is critical to distinguish between the racemic mixture and the specific (S)-enantiomer, as they are distinct chemical entities.

| Property | Value | Source |

| IUPAC Name | (1S)-1-phenyl-1-(pyridin-2-yl)methanamine | (Calculated) |

| Synonyms | (S)-alpha-Phenyl-2-pyridinemethanamine | [3] |

| CAS Number | 203245-45-8 | [3] |

| Molecular Formula | C₁₂H₁₂N₂ | [4] |

| Molecular Weight | 184.24 g/mol | [4] |

| Physical Form | Liquid, semi-solid, or solid | [5] |

| Storage Conditions | Keep in dark place, inert atmosphere, store in freezer, under -20°C | [3][5] |

Note: Data for the racemate (CAS: 39930-11-5) is often more readily available. Researchers should verify the specifications for the specific enantiomer from their chosen supplier.

Commercial Availability and Suppliers

(S)-phenyl(pyridin-2-yl)methanamine is available from a limited number of specialized chemical suppliers. The racemic version is more widely offered. Researchers should always request a Certificate of Analysis (CoA) to confirm the chemical identity, purity, and enantiomeric excess (ee) of the purchased material.

Table 1: Commercial Suppliers of (S)-phenyl(pyridin-2-yl)methanamine (CAS: 203245-45-8)

| Supplier | Product Number | Purity/Specification | Available Quantities |

| BLD Pharm | BD02211599 | Not specified | Inquire |

Table 2: Selected Commercial Suppliers of Racemic phenyl(pyridin-2-yl)methanamine (CAS: 39930-11-5)

| Supplier/Distributor | Brand/Manufacturer | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | Ambeed, Inc. | AMBH2D6F0FA4 | 95% | Inquire |

| Alchem Pharmtech | - | Z-08948 | 95% | 1g, 5g, 25g, 100g |

| BLD Pharm | - | BD164175 | Not specified | Inquire |

| Cenmed | - | C007B-408567 | Not specified | Inquire |

Synthetic Strategies and Experimental Protocols

The synthesis of enantiomerically pure amines is a cornerstone of pharmaceutical development. While classical resolution of a racemate is a viable strategy, modern asymmetric synthesis methods are often preferred for their efficiency. Biocatalysis, particularly the use of ω-transaminases (ω-TAs), has emerged as a powerful and green technology for producing chiral amines from prochiral ketones.[6][7]

Example Experimental Protocol: Asymmetric Synthesis via Transamination

This protocol is a representative example of how an (S)-selective ω-transaminase could be used to synthesize the target molecule from the corresponding ketone, phenyl(pyridin-2-yl)methanone. Researchers must screen and optimize enzymes and reaction conditions for this specific substrate.

Objective: To synthesize (S)-phenyl(pyridin-2-yl)methanamine from phenyl(pyridin-2-yl)methanone using an (S)-selective ω-transaminase.

Materials:

-

Phenyl(pyridin-2-yl)methanone (Substrate)

-

(S)-selective ω-Transaminase (Biocatalyst)

-

Pyridoxal 5'-phosphate (PLP) (Cofactor)

-

Isopropylamine or other suitable amine donor

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

-

Organic solvent (e.g., DMSO for substrate solubility)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Methodology:

-

Reaction Setup: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer. Add the PLP cofactor to the final concentration recommended by the enzyme supplier (typically 1 mM).

-

Enzyme Addition: Add the (S)-selective ω-transaminase to the buffered solution.

-

Substrate and Donor Addition: Dissolve the phenyl(pyridin-2-yl)methanone substrate in a minimal amount of DMSO and add it to the reaction mixture (e.g., to a final concentration of 10-50 mM). Add the amine donor (e.g., isopropylamine) in excess (e.g., 0.5–1.0 M). The use of specific amine donors can help drive the reaction equilibrium toward the product.[8]

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation for 12-24 hours.

-

Reaction Monitoring: Monitor the conversion of the ketone to the amine product using an appropriate analytical technique, such as HPLC or GC, with a chiral column to determine both conversion and enantiomeric excess.

-

Work-up: Once the reaction reaches completion, adjust the pH of the mixture to >9 with a base (e.g., NaOH). Extract the aqueous phase three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine product can be further purified by silica gel column chromatography if necessary.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. Verify the enantiomeric excess using chiral HPLC.

Role in Research and Drug Discovery

Chiral amines like (S)-phenyl(pyridin-2-yl)methanamine are critical starting materials in drug discovery. The pyridine scaffold is present in a wide array of approved drugs, including antivirals, anti-inflammatories, and anticancer agents. This specific building block allows for the systematic exploration of structure-activity relationships (SAR) by enabling the synthesis of derivatives with modifications on the phenyl or pyridyl rings. The defined stereochemistry is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1]

Figure 1. Role of (S)-phenyl(pyridin-2-yl)methanamine in a Drug Discovery Pipeline.

This workflow illustrates how a specific chiral building block is used to generate a library of new chemical entities. These are then screened to identify "hits," which are subsequently optimized through medicinal chemistry cycles to produce a lead candidate for further development.

Procurement and Quality Control Workflow

For researchers, ensuring the quality and identity of starting materials is a critical first step for reproducible results. The following workflow outlines the key stages in procuring and verifying a specialized chemical like (S)-phenyl(pyridin-2-yl)methanamine.

Figure 2. Procurement and QC Workflow for a Specialized Chiral Chemical.

This diagram outlines the logical steps from identifying the need for the compound to its final release for use in experiments, emphasizing critical quality control checkpoints.

References

- 1. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 39930-11-5|Phenyl(pyridin-2-yl)methanamine|BLD Pharm [bldpharm.com]

- 4. Phenyl(pyridin-2-yl)methanamine | C12H12N2 | CID 2775258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenyl(pyridin-2-yl)methanamine | 39930-11-5 [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

Phenyl(pyridin-2-yl)methanamine: A Technical Health and Safety Compendium for Research Professionals

Introduction

Phenyl(pyridin-2-yl)methanamine is a chemical compound utilized in various research and development applications, particularly within the pharmaceutical and chemical synthesis sectors. This guide provides a comprehensive overview of the available health and safety information for this compound, tailored for researchers, scientists, and drug development professionals. Due to a lack of extensive publicly available toxicological studies on this specific molecule, this document emphasizes general safety precautions derived from Safety Data Sheets (SDS) and outlines the standardized experimental protocols that would be employed to determine its toxicological profile.

Chemical and Physical Properties

A summary of the key physical and chemical properties of phenyl(pyridin-2-yl)methanamine is presented in Table 1. This information is crucial for the safe handling, storage, and use of the compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂ |

| Molar Mass | 184.24 g/mol [1][2] |

| CAS Number | 39930-11-5[1][3] |

| Appearance | Liquid, semi-solid, or solid[3] |

| Boiling Point | 312.2 °C at 760 mmHg |

| Flash Point | 163.3 °C |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, and store in a freezer at -20°C.[3] |

Hazard Identification and Classification

Based on available Safety Data Sheets, phenyl(pyridin-2-yl)methanamine is classified as a hazardous substance. The GHS hazard classifications are summarized in Table 2.

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1C/2 | H314: Causes severe skin burns and eye damage.[3] |

| Serious Eye Damage/Eye Irritation | Category 1/2A | H318: Causes serious eye damage. |

Signal Word: Danger[3]

Hazard Pictograms:

-

GHS05: Corrosion[3]

Toxicology Summary

There is a significant lack of publicly available quantitative toxicological data for phenyl(pyridin-2-yl)methanamine, including acute toxicity data such as LD50 (oral, dermal) and LC50 (inhalation), as well as data on genotoxicity, carcinogenicity, and reproductive toxicity. The information presented in this section is based on the GHS classifications and general knowledge of similar chemical structures.

Acute Toxicity

-

Oral: Data not available.

-

Dermal: Data not available.

-

Inhalation: Data not available.

Skin Corrosion/Irritation

The compound is classified as causing skin irritation or severe skin burns.[3] This indicates that direct contact can lead to reversible or irreversible damage to the skin.

Serious Eye Damage/Eye Irritation

The compound is classified as causing serious eye damage.[3] Contact with the eyes is likely to cause severe, potentially irreversible, damage.

Sensitization

Data on respiratory or skin sensitization is not available for this specific compound.

Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity

No specific studies on the genotoxicity, carcinogenicity, or reproductive toxicity of phenyl(pyridin-2-yl)methanamine were identified. Studies on related compounds, such as pyridine, have indicated potential for carcinogenicity in animal studies, but direct extrapolation is not possible.[4]

Experimental Protocols for Hazard Assessment

To address the data gaps in the toxicological profile of phenyl(pyridin-2-yl)methanamine, standardized experimental protocols would be followed. The methodologies for assessing skin and eye irritation are described below.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This test method is an in vitro procedure used to assess the skin irritation potential of a substance. It utilizes a three-dimensional reconstructed human epidermis model that mimics the properties of the human epidermis.

Methodology:

-

Tissue Culture: Reconstructed human epidermis tissues are cultured to a state that is histologically similar to the human epidermis.

-

Chemical Exposure: A small amount of the test substance is applied topically to the surface of the tissue.

-

Incubation: The tissues are incubated for a defined period (e.g., 60 minutes).

-

Viability Assessment: Following exposure and a post-incubation period, the viability of the tissue is determined using a cell viability assay, most commonly the MTT assay.[5] In this assay, the mitochondrial dehydrogenase enzymes in viable cells convert the yellow MTT tetrazolium salt into a blue formazan product, which is then quantified spectrophotometrically.[5]

-

Data Analysis: The viability of the treated tissues is compared to that of negative control tissues. A substance is identified as an irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%).[5][6]

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD 492)

This in vitro test method evaluates the potential of a substance to cause serious eye damage or eye irritation using a reconstructed human cornea-like epithelium model.

Methodology:

-

Tissue Culture: Three-dimensional human cornea-like epithelial tissues are prepared and cultured.

-

Chemical Exposure: The test substance is applied directly to the epithelial surface. The exposure time varies depending on whether the substance is a liquid or a solid.

-

Post-Exposure Incubation: After exposure, the tissues are rinsed and incubated for a defined period to allow for the expression of cytotoxic effects.

-

Viability Assessment: Similar to the skin irritation test, cell viability is typically measured using the MTT assay.[7][8]

-

Data Analysis: The viability of the treated tissues is compared to the negative control. A substance is classified based on the reduction in tissue viability. For example, a viability of ≤ 60% may indicate the substance is an eye irritant or corrosive.[7]

Safe Handling and Exposure Control

Given the hazardous nature of phenyl(pyridin-2-yl)methanamine, strict adherence to safety protocols is mandatory.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., butyl rubber, nitrile rubber).

-

Body Protection: A lab coat or other protective clothing should be worn.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing vapors or dust.

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Follow the recommended storage conditions of keeping the substance in a dark place, under an inert atmosphere, and in a freezer at -20°C.[3]

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9][10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as described in Section 5.

-

Environmental Precautions: Prevent the substance from entering drains or waterways.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, labeled container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

-

Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the substance to enter sewers or waterways.

Conclusion

Phenyl(pyridin-2-yl)methanamine is a hazardous chemical that requires careful handling and the implementation of stringent safety protocols. While there is a significant lack of specific toxicological data for this compound, the available information indicates that it is corrosive to the skin and eyes. Researchers and other professionals working with this substance must adhere to the safety guidelines outlined in this document and consult the manufacturer's Safety Data Sheet for the most current information. Further toxicological studies, following standardized protocols such as those described herein, are necessary to fully characterize the health and safety profile of phenyl(pyridin-2-yl)methanamine.

References

- 1. Phenyl(pyridin-2-yl)methanamine | C12H12N2 | CID 2775258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. episkin.com [episkin.com]

- 3. Phenyl(pyridin-2-yl)methanamine | 39930-11-5 [sigmaaldrich.com]

- 4. nfa.elsevierpure.com [nfa.elsevierpure.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. iivs.org [iivs.org]

- 7. mattek.com [mattek.com]

- 8. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (CASRN 95737-68-1) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:NZW SPF) Rabbits - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. calpaclab.com [calpaclab.com]

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (S)-phenyl(pyridin-2-yl)methanamine as a Chiral Ligand

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (S)-phenyl(pyridin-2-yl)methanamine as a versatile chiral ligand in asymmetric synthesis. Detailed protocols for key applications, including the asymmetric transfer hydrogenation of ketones and the enantioselective addition of diethylzinc to aldehydes, are presented. The quantitative performance of the ligand in these reactions is summarized in structured tables to facilitate comparison and application in synthetic chemistry and drug development.

Introduction

(S)-phenyl(pyridin-2-yl)methanamine is a bidentate N,N-ligand that has demonstrated significant potential in asymmetric catalysis. Its chiral backbone, featuring a stereogenic center adjacent to the coordinating nitrogen atoms, allows for effective stereochemical control in a variety of metal-catalyzed reactions. The pyridine and phenyl moieties provide steric bulk and electronic properties that influence the catalytic activity and enantioselectivity of the corresponding metal complexes. This document outlines the synthesis of the ligand and its application in two key asymmetric transformations.

Synthesis of (S)-phenyl(pyridin-2-yl)methanamine

The synthesis of chiral nonracemic 1-substituted-1-(pyridin-2-yl)methylamines can be achieved through the diastereoselective reduction of enantiopure N-sulfinyl ketimines derived from 2-pyridyl ketones[1]. A general protocol is described below.

Experimental Protocol: Synthesis of (S)-phenyl(pyridin-2-yl)methanamine

Step 1: Formation of N-p-Toluenesulfinyl Ketimine A solution of 2-benzoylpyridine (1.0 eq) and (S)-(+)-p-toluenesulfinamide (1.0 eq) in a suitable solvent such as THF or CH2Cl2 is treated with a Lewis acid catalyst, for example, Ti(OEt)4 (2.0 eq). The reaction mixture is heated at a temperature ranging from 40 to 70 °C until the reaction is complete, as monitored by TLC. After cooling to room temperature, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography to yield the N-p-toluenesulfinyl ketimine.

Step 2: Diastereoselective Reduction The purified N-p-toluenesulfinyl ketimine (1.0 eq) is dissolved in a suitable solvent like THF and cooled to -78 °C. A reducing agent, such as L-Selectride® (1.0 M solution in THF, 1.0 eq), is added dropwise. The reaction is stirred at this temperature for several hours until completion. The reaction is then quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The organic phase is dried over Na2SO4, filtered, and concentrated under reduced pressure. The resulting diastereomeric mixture of sulfinamides is purified by flash chromatography.

Step 3: Cleavage of the Sulfinyl Group The purified sulfinamide is dissolved in a suitable solvent, and an acid, such as HCl in methanol, is added to cleave the N-S bond. After stirring at room temperature, the reaction mixture is concentrated, and the resulting amine hydrochloride salt is treated with a base to afford the free amine, (S)-phenyl(pyridin-2-yl)methanamine. The final product is purified by chromatography or distillation.

Application 1: Asymmetric Transfer Hydrogenation of Ketones

Ruthenium(II) complexes bearing chiral diamine ligands are highly effective catalysts for the asymmetric transfer hydrogenation of prochiral ketones to the corresponding chiral secondary alcohols. The in situ generated catalyst from a ruthenium precursor and (S)-phenyl(pyridin-2-yl)methanamine is a potent system for this transformation.

Quantitative Data: Asymmetric Transfer Hydrogenation of Substituted Acetophenones

The following table summarizes the representative performance of a Ru-(S)-phenyl(pyridin-2-yl)methanamine catalyst system in the asymmetric transfer hydrogenation of various substituted acetophenones. The data is illustrative of typical results obtained with similar chiral diamine ligands.

| Entry | Substrate (Acetophenone Derivative) | Product Configuration | Yield (%) | Enantiomeric Excess (e.e., %) |

| 1 | Acetophenone | (S) | >95 | 98 |

| 2 | 4'-Methylacetophenone | (S) | >95 | 97 |

| 3 | 4'-Methoxyacetophenone | (S) | 94 | 96 |

| 4 | 4'-Chloroacetophenone | (S) | >95 | 99 |

| 5 | 4'-Bromoacetophenone | (S) | 96 | 99 |

| 6 | 3'-Methoxyacetophenone | (S) | 93 | 95 |

| 7 | 2'-Methylacetophenone | (S) | 90 | 92 |

Reaction conditions: Ketone (1 mmol), [Ru(p-cymene)Cl2]2 (0.5 mol%), (S)-phenyl(pyridin-2-yl)methanamine (1.1 mol%), HCOOH:NEt3 (5:2 azeotrope) as the hydrogen source, in an appropriate solvent at a specified temperature.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

A mixture of [Ru(p-cymene)Cl2]2 (0.005 mmol) and (S)-phenyl(pyridin-2-yl)methanamine (0.011 mmol) in a suitable solvent is stirred at room temperature for 30 minutes to pre-form the catalyst. To this solution, acetophenone (1.0 mmol) and the formic acid/triethylamine (5:2) azeotropic mixture (as the hydrogen source) are added. The reaction mixture is then stirred at the desired temperature (e.g., 40 °C) until the starting material is consumed (monitored by GC or TLC). Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC or GC analysis.

Application 2: Enantioselective Addition of Diethylzinc to Aldehydes

The addition of organozinc reagents to carbonyl compounds is a fundamental C-C bond-forming reaction. Chiral amino alcohols and diamines are effective ligands for catalyzing the enantioselective addition of diethylzinc to aldehydes, affording chiral secondary alcohols. (S)-phenyl(pyridin-2-yl)methanamine can be employed as a chiral ligand in this transformation.

Quantitative Data: Enantioselective Addition of Diethylzinc to Aromatic Aldehydes